molecular formula C14H25BO2 B13543875 (Z)-4,4,5,5-Tetramethyl-2-((3-methylcyclohexylidene)methyl)-1,3,2-dioxaborolane

(Z)-4,4,5,5-Tetramethyl-2-((3-methylcyclohexylidene)methyl)-1,3,2-dioxaborolane

Cat. No.: B13543875
M. Wt: 236.16 g/mol
InChI Key: OZDCAVUFYQXMMS-BENRWUELSA-N
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Description

4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and reactivity This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Rhodium Catalysts: Used in hydroboration reactions.

    Palladium Catalysts: Employed in borylation reactions.

    Copper Catalysts: Utilized in coupling reactions with aryl iodides.

Major Products Formed

Scientific Research Applications

4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-oxygen and boron-carbon bonds. This reactivity is harnessed in various catalytic processes, including hydroboration and borylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane stands out due to the presence of the cyclohexylidene group, which imparts unique steric and electronic properties. This makes it particularly useful in selective catalytic processes and the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-(3-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h10-11H,6-9H2,1-5H3/b12-10-

InChI Key

OZDCAVUFYQXMMS-BENRWUELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC(C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCC(C2)C

Origin of Product

United States

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